molecular formula C6H8O4 B3028910 1,6:2,3-Dianhydro-beta-d-mannopyranose CAS No. 3868-03-9

1,6:2,3-Dianhydro-beta-d-mannopyranose

Cat. No. B3028910
CAS RN: 3868-03-9
M. Wt: 144.12 g/mol
InChI Key: RXDFVNWKKAAOSK-RWOPYEJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6:2,3-Dianhydro-beta-D-mannopyranose is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a CAS Number of 3868-03-9 and a linear formula of C6H8O4 .


Synthesis Analysis

The synthesis of 1,6:2,3-Dianhydro-beta-d-mannopyranose involves a step of activating the compound A (D-glucose), which leads to the formation of compound B. This is followed by a step of acylation of compound B, and then a step of cyclization of compound C, obtained at the end of the preceding step, in an alcohol/alcoholate mixture under anhydrous conditions .


Molecular Structure Analysis

The IUPAC name of 1,6:2,3-Dianhydro-beta-d-mannopyranose is (1R,2R,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.0(2,4)]nonan-5-ol . Its InChI Code is 1S/C6H8O4/c7-3-2-1-8-6(9-2)5-4(3)10-5/h2-7H,1H2/t2-,3-,4+,5+,6-/m1/s1 and the InChI key is RXDFVNWKKAAOSK-RWOPYEJCSA-N .


Chemical Reactions Analysis

The minor products in the 1,6:2,3-series resulted from migration of the tetrahydropyran oxygen (D - gulo) or the oxirane oxygen (D - manno), or from nucleophilic substitution with retention of configuration (D - manno). The structure of most of the rearranged products was verified by X-ray crystallography .


Physical And Chemical Properties Analysis

1,6:2,3-Dianhydro-beta-d-mannopyranose is a white to light yellow solid . It has a molecular weight of 144.13 .

Scientific Research Applications

Chemical Biology

Chemical biology investigates the interactions between small molecules and biological systems. 1,6:2,3-Dianhydro-beta-d-mannopyranose serves as a probe to study carbohydrate-binding proteins (lectins), enzymes, and carbohydrate-based receptors. Understanding these interactions informs drug design, diagnostics, and therapeutic strategies.

References:

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

As a biochemical reagent, 1,6:2,3-Dianhydro-beta-d-mannopyranose can be used as a biological material or organic compound for life science related research . Its future directions are likely to be influenced by advancements in these fields.

properties

IUPAC Name

(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-3-2-1-8-6(9-2)5-4(3)10-5/h2-7H,1H2/t2-,3-,4+,5+,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDFVNWKKAAOSK-RWOPYEJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C(O3)C(O1)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]3[C@H](O3)[C@H](O1)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6:2,3-Dianhydro-beta-d-mannopyranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6:2,3-Dianhydro-beta-d-mannopyranose
Reactant of Route 2
1,6:2,3-Dianhydro-beta-d-mannopyranose
Reactant of Route 3
1,6:2,3-Dianhydro-beta-d-mannopyranose
Reactant of Route 4
1,6:2,3-Dianhydro-beta-d-mannopyranose
Reactant of Route 5
1,6:2,3-Dianhydro-beta-d-mannopyranose
Reactant of Route 6
1,6:2,3-Dianhydro-beta-d-mannopyranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.